Tetracenomycin B1

Descripción

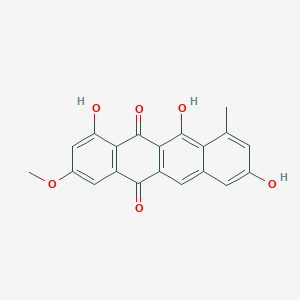

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H14O6 |

|---|---|

Peso molecular |

350.3 g/mol |

Nombre IUPAC |

1,8,11-trihydroxy-3-methoxy-10-methyltetracene-5,12-dione |

InChI |

InChI=1S/C20H14O6/c1-8-3-10(21)4-9-5-12-17(19(24)15(8)9)20(25)16-13(18(12)23)6-11(26-2)7-14(16)22/h3-7,21-22,24H,1-2H3 |

Clave InChI |

CXOLVKMMHKZPPM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O |

SMILES canónico |

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O |

Origen del producto |

United States |

Historical Context of Tetracenomycin Discovery and Classification

The discovery of the tetracenomycin family is intrinsically linked to the broader exploration of antibiotics produced by soil-dwelling bacteria of the genus Streptomyces. The first tetracycline (B611298) antibiotic, chlortetracycline, was discovered in the late 1940s from Streptomyces aureofaciens. This discovery paved the way for the identification of a vast number of related polyketide compounds.

The tetracenomycins were later identified as a distinct class of aromatic polyketides. While the initial discovery of the parent compound of the broader tetracycline class dates back to the 1940s, specific members of the tetracenomycin family were characterized in later decades. Notably, a significant breakthrough in understanding the diversity of this family came from studies on blocked mutants of Streptomyces olivaceus, an organism known to produce the antibiotic elloramycin (B1244480). These mutant strains, unable to complete the biosynthesis of elloramycin, accumulated a variety of structurally related intermediates, leading to the isolation and characterization of several new tetracenomycin compounds.

Among these accumulated metabolites was Tetracenomycin B1, along with other family members such as Tetracenomycin A2, B2, B3, D, and E. The characterization of these compounds provided crucial insights into the biosynthetic pathway of elloramycin and highlighted the structural diversity within the tetracenomycin family. The classification of tetracenomycins is based on their shared tetracenone core structure, with individual members distinguished by variations in hydroxylation, methylation, and other functional group modifications.

Overview of Tetracenomycin Family Members and Structural Diversity

The tetracenomycin family encompasses a range of structurally diverse compounds, all sharing the characteristic angularly fused four-ring system. The structural variations among family members arise from the differential action of tailoring enzymes during their biosynthesis. These enzymes, such as oxygenases, methyltransferases, and glycosyltransferases, modify the initial polyketide backbone to generate a variety of final products.

The structural diversity of the tetracenomycin family is a key feature that contributes to their varied biological activities. Modifications to the core structure can significantly impact their interaction with biological targets. This diversity makes the tetracenomycin family an interesting subject for natural product discovery and medicinal chemistry research.

| Compound Name | Producing Organism | Key Structural Features |

| Tetracenomycin A2 | Streptomyces olivaceus (blocked mutant) | |

| Tetracenomycin B1 | Streptomyces olivaceus (blocked mutant) | |

| Tetracenomycin B2 | Streptomyces olivaceus (blocked mutant) | |

| Tetracenomycin B3 | Streptomyces olivaceus (blocked mutant) | Key intermediate in elloramycin (B1244480) biosynthesis. nih.gov |

| Tetracenomycin C | Streptomyces glaucescens | Antitumor anthracycline-like antibiotic. nih.gov |

| Tetracenomycin D | Streptomyces olivaceus (blocked mutant) | |

| Tetracenomycin D1 | Streptomyces corchorusii, Streptomyces olivaceoviridis | |

| Tetracenomycin D3 | Streptomyces olivaceus (blocked mutant) | |

| Tetracenomycin E | Streptomyces glaucescens, Streptomyces olivaceus (blocked mutant) | |

| Tetracenomycin F1 | Streptomyces glaucescens (recombinant strain) | Early intermediate in Tetracenomycin C biosynthesis. |

| Tetracenomycin F2 | Streptomyces glaucescens (blocked mutant) | Early intermediate in Tetracenomycin C biosynthesis. |

| Tetracenomycin X | Potent inhibitor of protein synthesis. | |

| 8-demethyltetracenomycin C | Streptomyces olivaceus | |

| Elloramycin | Streptomyces olivaceus |

Significance of Polyketide Natural Products in Research and Development

Producer Organisms and Isolation Strategies

The production of tetracenomycins is attributed to several species of actinomycete bacteria, with Streptomyces glaucescens and Streptomyces olivaceus being the most notable producers. nsf.gov

Streptomyces glaucescens GLA.0, a soil bacterium, is a well-established producer of tetracenomycin C and its precursors. wikipedia.orgnih.gov Mutational analysis of this strain has been instrumental in elucidating the biosynthetic pathway of tetracenomycins. nih.gov By creating mutants blocked at different stages of production, researchers have been able to isolate and identify various intermediates, providing a roadmap of the enzymatic steps involved. nih.govebi.ac.uk For instance, mutants of S. glaucescens GLA.0 unable to produce tetracenomycin C were found to accumulate other structurally related anthracycline metabolites. nih.govebi.ac.uk This strategy has been crucial in understanding the function of specific genes within the tetracenomycin biosynthetic gene cluster.

Streptomyces olivaceus Tü2353 is another significant producer of tetracenomycins, particularly known for synthesizing elloramycin (B1244480), a related compound. nsf.govebi.ac.uk The gene cluster responsible for elloramycin production in S. olivaceus Tü2353 shares similarities with the tetracenomycin C pathway in S. glaucescens. ebi.ac.uk This has allowed for comparative studies and a deeper understanding of the biosynthesis of this class of polyketides. ebi.ac.uk Heterologous expression, a technique where genes from one organism are inserted into another, has been a key strategy. For example, a cosmid containing the elloramycin gene cluster from S. olivaceus Tü2353 was introduced into Streptomyces lividans, leading to the production of 8-demethyl-tetracenomycin C, an intermediate in the elloramycin pathway. researchgate.net This approach is valuable for studying gene clusters that are not expressed or are poorly expressed in their native hosts. cabidigitallibrary.org

Type II Polyketide Synthase (PKS) System Architecture

The core of tetracenomycin biosynthesis lies in the activity of a Type II polyketide synthase (PKS) system. mdpi.comacs.org This multi-enzyme complex is responsible for constructing the characteristic polyketide backbone from simple carboxylic acid units. acs.orgscispace.com The minimal PKS cassette consists of three essential components: a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). mdpi.comnih.gov

The biosynthesis of the tetracenomycin backbone is initiated with a starter unit, which is typically acetyl-CoA. mdpi.comacs.org The process begins with the loading of this starter unit onto the acyl carrier protein (ACP). mdpi.com The acetyl group is then transferred to the ketosynthase (KS) component of the PKS complex. lbl.gov

Following initiation, the polyketide chain is elongated through the sequential addition of extender units, which are derived from malonyl-CoA. mdpi.comuniprot.org The ACP is loaded with a malonyl group from malonyl-CoA. uniprot.org The KS component then catalyzes a Claisen condensation reaction between the growing polyketide chain (initially the acetyl group) and the malonyl-ACP. mdpi.com This reaction extends the chain by two carbon atoms and results in the release of a molecule of carbon dioxide. mdpi.com This process is repeated iteratively, with each cycle adding another two-carbon unit to the growing polyketide chain. acs.org For tetracenomycins, this involves the condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to form a decaketide intermediate. mdpi.comacs.org

The ketosynthase (KS) and chain length factor (CLF), also known as KSα and KSβ respectively, form a heterodimer that is crucial for the polyketide assembly process. mdpi.commdpi.com The KS is responsible for catalyzing the condensation reactions that extend the polyketide chain. mdpi.com The CLF, on the other hand, plays a critical role in determining the final length of the polyketide chain. mdpi.comnih.gov It is believed to function as a gatekeeper, controlling the number of extension cycles before the completed chain is released from the PKS complex. nih.gov The KS-CLF heterodimer effectively sequesters the growing polyketide chain, allowing the ACP to be reloaded with the next extender unit. mdpi.com The precise mechanism by which the CLF dictates chain length is an area of active research, but it is a key factor in generating the structural diversity observed in aromatic polyketides. nih.gov

Post-PKS Tailoring Modifications and Enzyme Mechanisms

Following the assembly of the linear polyketide chain by the minimal PKS, the nascent intermediate undergoes a series of enzymatic modifications to yield the final tetracenomycin structures. These tailoring steps are critical for the chemical diversity observed within this family of compounds.

Regiospecific Cyclization and Aromatization by Aromatase/Cyclase (ARO/CYC)

The initial cyclization of the linear polyketide chain is a pivotal step that dictates the final tetracyclic scaffold of tetracenomycins. This process is catalyzed by an aromatase/cyclase (ARO/CYC) enzyme, which ensures the correct folding and regiospecific annulation of the rings. In the tetracenomycin pathway, the TcmN protein, a bifunctional enzyme, plays a crucial role. proteopedia.org Its N-terminal domain functions as an ARO/CYC, promoting the C9-C14 first-ring and C7-C16 second-ring cyclizations. pnas.orgnih.gov

The crystal structure of the Tcm ARO/CYC reveals a helix-grip fold belonging to the Bet v1-like superfamily, which contains a highly conserved interior pocket. pnas.orgnih.gov This pocket is essential for orienting and folding the polyketide chain to facilitate the specific cyclization and subsequent aromatization reactions. pnas.org Mutagenesis studies have identified key amino acid residues within this pocket, such as R69 and Y35, that are critical for ensuring the fidelity of the cyclization events. pnas.orgnih.gov The size, shape, and chemical environment of this pocket are determinants for the regiospecificity of the cyclizations that lead to the formation of intermediates like tetracenomycin F2. pnas.orgresearchgate.net The WhiE ARO/CYC from the spore pigment biosynthesis of Streptomyces coelicolor shares a high degree of similarity with TcmN ARO/CYC and also catalyzes regiospecific cyclizations, highlighting a conserved mechanism among these types of enzymes. nih.gov

Oxidative Hydroxylations (e.g., Role of UrdE oxygenase)

Hydroxylation reactions further diversify the tetracenomycin core structure. While the tetracenomycin BGC itself may not encode all the oxygenases responsible for every observed hydroxylation, enzymes from other pathways can be recruited for this purpose. A notable example is the UrdE oxygenase from the urdamycin biosynthetic pathway. scispace.com UrdE has been shown to catalyze the 6-hydroxylation of tetracenomycin C, a modification not typically found in the primary tetracenomycin pathway. scispace.comresearchgate.net This hydroxylation is the result of combining the tetracenomycin and urdamycin BGCs in a single host strain. scispace.com

Interestingly, analysis of the elloramycin and tetracenomycin BGCs did not reveal a homolog of UrdE. scispace.com However, in Amycolatopsis sp. A23, a producer of 6-hydroxy-tetracenomycin X, proteins with moderate similarity to UrdE were identified outside the core Tcm BGC, suggesting that the responsible oxygenase is encoded elsewhere in the genome. scispace.comresearchgate.net The introduction of hydroxyl groups can significantly impact the biological properties of the resulting tetracenomycin analogs. scispace.com

O-Methylations (e.g., TcmO 8-O-methyltransferase, TcmD 12-O-methyltransferase, ElmP)

O-methylation is a common tailoring reaction in tetracenomycin biosynthesis, with specific methyltransferases acting on different hydroxyl groups of the tetracyclic core. The TcmO protein is an 8-O-methyltransferase that catalyzes the methylation of the C-8 hydroxyl group of tetracenomycin B3 to form tetracenomycin E. nih.govbiorxiv.org TcmO has also been shown to methylate the C-8 hydroxyl of other tetracenomycin intermediates. nih.gov

Another key methyltransferase is TcmD, which has been identified as a 12-O-methyltransferase. nih.govresearchgate.net This enzyme is responsible for the methylation at the C-12 position, a crucial step in the biosynthesis of compounds like tetracenomycin X. nih.gov In the elloramycin pathway, the ElmP methyltransferase, a homolog of TcmP, is responsible for the O-methylation at the 9-position. nih.govresearchgate.net The concerted action of these methyltransferases contributes to the generation of a diverse array of methylated tetracenomycin derivatives. nih.govbiorxiv.org

| Enzyme | Function | Substrate(s) | Product(s) |

| TcmO | 8-O-methyltransferase | Tetracenomycin B3 | Tetracenomycin E |

| TcmD | 12-O-methyltransferase | Tetracenomycin intermediates | 12-O-methylated tetracenomycins |

| ElmP | 9-O-methyltransferase | 8-demethyl-tetracenomycin C intermediates | 9-O-methylated intermediates |

Glycosylations (e.g., ElmGT glycosyltransferase and deoxysugar pathways)

Glycosylation, the attachment of sugar moieties, is a critical tailoring step that often has a profound impact on the biological activity of natural products. In the biosynthesis of elloramycin, a related tetracenomycin, the glycosyltransferase ElmGT plays a central role. ElmGT catalyzes the transfer of a TDP-L-rhamnose moiety to the 8-hydroxyl group of the aglycone, 8-demethyltetracenomycin C. acs.orgresearchgate.netnih.gov

ElmGT is known for its remarkable substrate flexibility, accepting a wide range of TDP-deoxysugar donors, including both L- and D-isomers of various sugars. acs.orgnih.govresearchgate.netrsc.org This promiscuity has been exploited in combinatorial biosynthesis to generate a library of novel glycosylated tetracenomycin analogs. acs.orgresearchgate.netresearchgate.net The biosynthesis of the TDP-L-rhamnose donor itself involves a dedicated set of genes that convert a primary sugar phosphate (B84403) into the activated deoxysugar substrate required by ElmGT. acs.org The ability to manipulate both the glycosyltransferase and the deoxysugar biosynthetic pathways provides a powerful tool for generating new tetracenomycin derivatives with potentially altered or improved biological activities. acs.orgrsc.org

Biosynthetic Gene Clusters (BGCs) Characterization

The enzymes responsible for the biosynthesis of tetracenomycins are encoded by a cluster of genes, known as a biosynthetic gene cluster (BGC). The elucidation of these BGCs has been fundamental to understanding and engineering the production of these complex molecules.

Elucidation of the Tetracenomycin BGC and its Components

The biosynthetic gene cluster for tetracenomycin C from Streptomyces glaucescens was one of the first to be characterized for this class of compounds. secondarymetabolites.orgnih.govasm.org A 12.6-kb DNA fragment was found to contain all the necessary genes for the production of tetracenomycin C, including genes for the PKS, tailoring enzymes, and resistance. nih.gov The cluster includes genes encoding the minimal PKS, cyclases, oxygenases, and methyltransferases. secondarymetabolites.org For instance, the tcmN gene encodes the bifunctional ARO/CYC and O-methyltransferase. proteopedia.org The tcmG gene encodes an oxygenase responsible for the triple hydroxylation of tetracenomycin A2 to tetracenomycin C. nih.gov

Comparative analysis of BGCs from different tetracenomycin-producing organisms, such as Amycolatopsis sp. A23, has revealed a high degree of conservation in the gene organization, with some variations that account for the structural differences in the final products. researchgate.net For example, the presence of the tcmD gene for 12-O-methylation is a key feature in the BGC for tetracenomycin X biosynthesis. nih.govresearchgate.net The characterization of these BGCs has not only provided insights into the biosynthesis of tetracenomycins but has also enabled the heterologous expression of these pathways in more amenable host organisms for metabolic engineering and the production of novel analogs. nih.govresearchgate.net

| Gene | Encoded Protein | Putative Function |

| tcmKLM | Minimal PKS | Polyketide chain synthesis |

| tcmN | ARO/CYC-O-methyltransferase | Cyclization, aromatization, and 3-O-methylation |

| tcmI | Cyclase | Third ring cyclization |

| tcmH | Monooxygenase | Oxidative modification |

| tcmG | Oxygenase | Hydroxylation |

| tcmO | O-methyltransferase | 8-O-methylation |

| tcmD | O-methyltransferase | 12-O-methylation |

| tcmP | O-methyltransferase | 9-O-methylation (in related pathways) |

| elmGT | Glycosyltransferase | Glycosylation (in elloramycin pathway) |

Comparative Genomics of Tetracenomycin and Elloramycin BGCs

The biosynthetic gene clusters (BGCs) for tetracenomycin and elloramycin share significant homology, reflecting their structural similarities. researchgate.net Elloramycin, produced by S. olivaceus Tü2353, is closely related to the tetracenomycins and features a permethylated L-rhamnose sugar attached to the aglycone. acs.orgresearchgate.netnih.gov The aglycone of elloramycin, 8-demethyl-tetracenomycin C, is a key intermediate in the biosynthesis of other tetracenomycins. acs.orgcaister.com

The elloramycin BGC, often studied using the cosmid cos16F4, contains the genes necessary for the synthesis of the polyketide backbone. acs.orgnih.govcaister.com This includes a minimal type II polyketide synthase (PKS) composed of the ketosynthase subunits (ElmKL) and an acyl carrier protein (ElmM). acs.org The cluster also houses genes for cyclases (ElmNIJ), oxygenases (ElmH, ElmG), and methyltransferases (ElmNII, ElmP) that modify the polyketide chain to form the tetracyclic core. acs.orgbiorxiv.org However, the genes for the biosynthesis of TDP-L-rhamnose, the sugar moiety of elloramycin, are located outside of this primary cluster. acs.org

A key difference between the tetracenomycin and elloramycin BGCs lies in the tailoring enzymes, particularly the glycosyltransferases and methyltransferases. The elloramycin BGC contains the glycosyltransferase ElmGT, which is responsible for attaching the rhamnose sugar. acs.org This enzyme exhibits remarkable substrate flexibility, accepting a wide range of TDP-deoxysugars, which has been exploited for generating novel analogs. acs.org Furthermore, the elloramycin cluster contains methyltransferases (ElmMI, ElmMII, ElmMIII) that specifically methylate the sugar moiety after its attachment to the aglycone. nih.gov In contrast, the tetracenomycin C pathway includes a methyltransferase (TcmO) that acts on the C-8 hydroxyl group of the aglycone. nih.gov

| Gene Cluster | Key Features | Organism |

| Tetracenomycin | Contains PKS, cyclases, and methyltransferases for aglycone modification. | Streptomyces glaucescens |

| Elloramycin | Contains PKS, cyclases, and a flexible glycosyltransferase (ElmGT). Sugar biosynthesis genes are located elsewhere. | Streptomyces olivaceus |

Metabolic Engineering and Combinatorial Biosynthesis for Analog Generation

The understanding of the biosynthetic pathways of tetracenomycins has paved the way for metabolic engineering and combinatorial biosynthesis approaches to create novel derivatives with potentially improved or altered biological activities.

Streptomyces coelicolor M1146 is a widely used heterologous host for the production of polyketides. nsf.govnih.gov This strain has been genetically engineered to remove four of its native secondary metabolite gene clusters, which minimizes the competition for precursors and energy, thereby often leading to higher production levels of the heterologously expressed compound. nih.govacs.org The removal of these clusters results in a "cleaner" background, simplifying the purification and analysis of the desired product. nih.gov

The elloramycin BGC, contained on the cosmid cos16F4, has been successfully expressed in S. coelicolor M1146. nsf.govnih.gov To ensure stable integration and expression of the biosynthetic genes, the cosmid can be integrated into the host's chromosome using actinophage integrase systems like ϕC31. nsf.gov An improved host, S. coelicolor M1146::cos16F4iE, has been developed as a stable integrant containing the necessary genes for 8-demethyltetracenomycin C biosynthesis and the expression of the flexible glycosyltransferase ElmGT. acs.org This engineered strain serves as a robust platform for combinatorial biosynthesis by co-expressing genes for various deoxysugar biosynthetic pathways. acs.org

| Host Strain | Genotype/Key Features | Application in Tetracenomycin Production |

| Streptomyces coelicolor M145 | Wild-type strain. | Parental strain for engineered hosts. nih.gov |

| Streptomyces coelicolor M1146 | Deletion of four major secondary metabolite BGCs. | Improved heterologous expression of tetracenomycin and other polyketides. nsf.govnih.govacs.org |

| Streptomyces coelicolor M1152/M1154 | M1146 with additional mutations in rpoB and rpsL. | Further enhanced production of heterologous antibiotics compared to M1146. nih.gov |

| S. coelicolor M1146::cos16F4iE | M1146 with stably integrated elloramycin BGC. | Platform for combinatorial biosynthesis of tetracenomycin analogs. acs.org |

Genetic manipulation of the PKS and tailoring enzymes is a powerful strategy for generating structural diversity in polyketides. researchgate.net The modular nature of type II PKS allows for the swapping of components to alter the length and shape of the polyketide backbone. nih.govacs.org For instance, the ketosynthase-chain length factor (KS-CLF) heterodimer dictates the number of acetyl-CoA and malonyl-CoA units incorporated, thus controlling the size of the final molecule. nih.govacs.org

Tailoring enzymes, such as cyclases, aromatases, and methyltransferases, play a crucial role in the final structure of the tetracenomycin molecule. researchgate.netresearchgate.net The aromatase/cyclase TcmN from the tetracenomycin pathway has been studied in detail, and mutations in its active site can alter the cyclization pattern of the polyketide chain, leading to different aromatic cores. researchgate.netresearchgate.net

In the context of tetracenomycin and elloramycin, the glycosyltransferase ElmGT is a prime target for engineering. acs.org Its relaxed substrate specificity allows for the attachment of various sugar moieties to the 8-demethyl-tetracenomycin C aglycone. acs.org By introducing gene cassettes for the biosynthesis of different TDP-deoxysugars into the S. coelicolor M1146::cos16F4iE strain, a range of novel glycosylated tetracenomycin analogs have been produced, including those with D-glucose, D-olivose, D-mycarose, and D-digitoxose attached. acs.org

The production yields of polyketides are often limited by the availability of precursor molecules, primarily acetyl-CoA and malonyl-CoA. nih.govresearchgate.net Metabolic engineering strategies aimed at increasing the intracellular pools of these precursors can significantly enhance the production of tetracenomycins. nsf.govbiorxiv.org

One effective approach is the overexpression of acetyl-CoA carboxylase (ACC), which catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. nsf.govbiorxiv.org The overexpression of the accA2BE operon from S. coelicolor M145 has been shown to boost the production of polyketides by increasing the supply of malonyl-CoA. nsf.govbiorxiv.org

Other strategies to enhance precursor supply include:

Overexpression of sco6196: This acyltransferase mobilizes triacylglycerols to the beta-oxidation pathway, increasing the pool of acetyl-CoA. nsf.govbiorxiv.org

Expression of Vitreoscilla hemoglobin (vhb): This can improve oxygen utilization in submerged fermentations, potentially leading to increased biomass and precursor availability. nsf.govbiorxiv.org

These precursor engineering strategies can be combined to synergistically increase the production of the desired tetracenomycin compounds. nsf.gov

Rational engineering of biosynthetic pathways, guided by the understanding of enzyme function and structure, allows for the targeted generation of novel compounds with desired properties. researchgate.netstanford.edu This approach combines the manipulation of PKS and tailoring enzymes with precursor supply engineering to create a diverse array of "unnatural" natural products. researchgate.net

For the tetracenomycin family, this has been demonstrated through the creation of hybrid compounds. For example, by co-expressing the elloramycin aglycone biosynthetic genes with genes for L-oleandrose biosynthesis from Streptomyces antibioticus, novel hybrid elloramycin analogs with different sugar moieties have been produced. caister.com

The use of BioBricks, standardized genetic parts, facilitates the rapid assembly of diverse deoxysugar biosynthetic pathways for expression in the S. coelicolor M1146::cos16F4iE platform. acs.org This synthetic biology approach has enabled the production of new tetracenomycins with altered glycosylation patterns, such as 8-O-d-fucosyl-tetracenomycin C and 8-O-d-allosyl-tetracenomycin C. acs.org These efforts not only expand the chemical diversity of the tetracenomycin family but also provide valuable structure-activity relationship data for the development of new therapeutic agents. acs.orgresearchgate.net

Inhibition of Protein Synthesis in Bacterial Ribosomes

Tetracenomycins function as potent inhibitors of bacterial translation. Research, particularly utilizing cryo-electron microscopy (Cryo-EM), has precisely mapped the binding site and elucidated the inhibitory process.

Cryo-EM studies of Tetracenomycin X (TcmX) bound to the Escherichia coli 70S ribosome have revealed a specific binding site within the large (50S) ribosomal subunit. rcsb.orgresearchgate.netpdbj.org Contrary to the binding site of tetracyclines, which is located in the small (30S) subunit, TcmX does not interact with the small subunit. rcsb.orgpdbj.orgresearchgate.net Instead, TcmX occupies a unique locus within the polypeptide exit tunnel, adjacent to the macrolide-binding site. rcsb.orgpdbj.orgx-mol.netnih.gov Specifically, TcmX stacks on a noncanonical base pair formed by U1782 and U2586 of the 23S ribosomal RNA. rcsb.orgpdbj.org Mutations in these specific rRNA residues have been shown to confer resistance to TcmX, underscoring their critical role in the antibiotic's interaction with the ribosome. biorxiv.org Structural alignment of various tetracenomycins to the TcmX-ribosome complex data has also indicated that the 4-hydroxyl group is crucial for effective ribosome binding. x-mol.netnih.gov

Upon binding to the large ribosomal subunit's exit tunnel, Tetracenomycin X (TcmX) interferes with the progression of nascent polypeptide chains. rcsb.orgpdbj.orgbiorxiv.orgbiorxiv.org The mechanism involves peptide sequence-dependent arrest, particularly at motifs containing consecutive lysine (B10760008) (K) or glutamine (Q) residues (QK motifs). biorxiv.orgbiorxiv.org TcmX sequesters the peptidyl-tRNA (tRNA carrying the growing peptide chain) within the exit tunnel, thereby inhibiting peptide bond formation and halting translation. biorxiv.org While TcmX allows the translation of short oligopeptides, it ultimately blocks further elongation of the polypeptide chain. rcsb.orgpdbj.org This mode of action is reminiscent of macrolide antibiotics, although TcmX and macrolides bind on opposite faces of the nascent polypeptide exit tunnel, suggesting a lack of cross-resistance. biorxiv.orgbiorxiv.org

Tetracenomycins exhibit a distinct mechanism of action compared to tetracyclines, despite both classes being aromatic polyketides and protein synthesis inhibitors. Tetracyclines bind to the small ribosomal subunit, interfering with the delivery of aminoacyl-tRNAs to the A-site. researchgate.net In contrast, tetracenomycins, such as TcmX, bind to the large ribosomal subunit within the polypeptide exit tunnel. rcsb.orgpdbj.orgresearchgate.net This difference in binding location and interaction mode implies distinct target sites and potentially different resistance mechanisms.

Table 1: Comparison of Tetracenomycin (TcmX) and Tetracycline Mechanisms of Action

| Feature | Tetracenomycin (e.g., TcmX) | Tetracycline |

| Ribosomal Target | Large (50S) ribosomal subunit | Small (30S) ribosomal subunit |

| Binding Location | Polypeptide exit tunnel | A-site (Aminoacyl-tRNA binding site) |

| Primary Effect | Sequesters peptidyl-tRNA, blocks peptide progression | Inhibits aminoacyl-tRNA delivery to A-site |

| Sequence Specificity | Yes (e.g., QK motifs) | No direct sequence specificity reported |

| Cross-resistance | Generally lacks cross-resistance with macrolides | Distinct from macrolide resistance mechanisms |

| SOS Response | Does not trigger SOS response | Can induce SOS response (indirectly, via DNA damage) |

Structure Activity Relationship Sar Studies of Tetracenomycins

Impact of Core Polyketide Scaffold Modifications

Tetracenomycins are synthesized by type II polyketide synthases (PKSs), which assemble a linear polyketide chain that undergoes a series of cyclization and aromatization reactions to form the characteristic four-ring (tetracyclic) naphthacene carboxamide core. biomedres.uspnas.org The integrity of this tetracyclic scaffold is fundamental to the bioactivity of the entire class of molecules. Alterations, such as the removal of one or more rings, lead to a complete loss of antibiotic activity. youtube.com

The specific folding of the polyketide chain, governed by aromatase/cyclase (ARO/CYC) enzymes, determines the final structure of the aromatic core. pnas.org For instance, the initial 9,14-cyclization is what leads to the tetracenomycin fold. scispace.com The distinctive 4a,12a-dioxygenation in compounds like Tetracenomycin C and X significantly disrupts the planarity of the aromatic system, which is a key structural feature of this family. scispace.comresearchgate.net Engineering the PKS machinery to manipulate the polyketide backbone provides a potential avenue for creating novel analogs, though maintaining the core tetracyclic structure is essential for retaining biological function. nih.govnih.gov

Role of Specific Hydroxyl and Methyl Groups on Activity

The bioactivity of tetracenomycins is highly sensitive to the pattern of hydroxylation and methylation on the aromatic core. These functional groups are involved in critical interactions with the molecular target, the ribosome.

The hydroxyl group at the C-4 position of the tetracenomycin scaffold is indispensable for its biological activity. nih.gov Structural analysis has revealed that this 4-hydroxyl group plays a crucial role in the binding of tetracenomycins to their unique target site within the exit tunnel of the large ribosomal subunit. nih.govresearchgate.netnih.gov Its removal or modification leads to a dramatic loss of function. For example, the natural congener O4-Me-tetracenomycin C, where this hydroxyl is replaced by a methoxy group, exhibits no antimicrobial activity and is incapable of inhibiting protein synthesis in vitro. nih.govresearchgate.net This highlights the 4-hydroxyl group as a critical pharmacophore for ribosome interaction.

O-methylation patterns significantly modulate the biological profile of tetracenomycins. As discussed, methylation at the C-4 position (O4-Me-tetracenomycin C) completely abolishes activity by blocking a key interaction with the ribosome. nih.gov However, methylation at other positions can have different effects. For instance, in the related compound elloramycin (B1244480), the derivative 8-O-methylelloramycinone was found to be the most active in inhibiting the proliferation of murine leukemia cells. nih.gov This indicates that O-methylation can either enhance or diminish bioactivity depending on its specific location on the molecule, likely by altering target binding affinity, solubility, or metabolic stability. nih.govresearchgate.net

Contribution of Glycosidic Moieties to Activity and Binding

Glycosylation is a common modification in polyketide antibiotics and often plays a crucial role in their biological activity. nih.govresearchgate.net In many antibiotics, the sugar moiety is essential for molecular recognition, targeting, and improving pharmacokinetic properties. nih.govresearchgate.net While some core tetracenomycin aglycones like Tetracenomycin X are active, the attachment of sugar residues can significantly alter their properties.

Comparative Analysis of Natural Congeners and Engineered Analogs

The study of natural and engineered tetracenomycin analogs reveals key SAR insights. Tetracenomycin C, one of the main components produced by Streptomyces glaucescens, is active against Gram-positive bacteria. nih.gov Tetracenomycin X (TcmX) is a potent inhibitor of protein synthesis, binding within the ribosomal exit tunnel. nih.gov In contrast, its isomer, O4-Me-tetracenomycin C, is inactive due to the methylation of the critical 4-hydroxyl group. nih.gov Similarly, 6-hydroxytetraceonomycin X (6-OH-TcmX) shows reduced antimicrobial and cytotoxic effects compared to TcmX, despite retaining its ability to inhibit protein synthesis in vitro. researchgate.netnih.gov This comparative data underscores the specific structural requirements for potent bioactivity.

Table 1: Comparative Activity of Tetracenomycin Analogs

| Compound | Key Structural Feature | Antimicrobial Activity | Protein Synthesis Inhibition | Ribosome Binding |

|---|---|---|---|---|

| Tetracenomycin X (TcmX) | Parent Compound | Potent | Potent | Yes |

| Tetracenomycin C | Natural Congener | Active | Inhibitor | Yes |

| O4-Me-tetracenomycin C | Methylated 4-OH group | Inactive nih.gov | Inactive nih.gov | No nih.gov |

| 6-hydroxytetraceonomycin X (6-OH-TcmX) | Hydroxylated C-6 position | Reduced researchgate.netnih.gov | Comparable to TcmX researchgate.netnih.gov | Yes |

Spectrum of Biological Activities Non Clinical Research Focus

Anticancer/Cytotoxic Activity in vitro

Tetracenomycins and their derivatives have been explored for their potential cytotoxic and antiproliferative effects against various mammalian cancer cell lines.

Studies on related tetracenomycins have shown promising results in vitro. Tetracenomycins, in general, have been assessed for antiproliferative activity in human cancer cell lines acs.org. Tetracenomycin X has demonstrated antitumour activity in lung cancer cells, selectively inhibiting their proliferation researchgate.net. Tetracenomycin D has exhibited cytotoxic activity against gastric adenocarcinoma (HMO2) and hepatic carcinoma (HepG2) cell lines researchgate.netmdpi.com. While these findings highlight the cytotoxic potential of the tetracenomycin class, specific screening data for Tetracenomycin B1 against mammalian cancer cell lines is not detailed in the provided literature.

The cytotoxic mechanisms of tetracenomycins are primarily linked to the inhibition of protein synthesis acs.orgchemrxiv.org. They are known to bind to the polypeptide exit channel of the large ribosomal subunit, thereby disrupting ribosomal translation acs.org. Tetracenomycin X, for instance, exerts its antitumour effects through cell cycle arrest, mediated by the downregulation of cyclin D1, which involves the proteasomal degradation of cyclin D1 and indirect downregulation via the activation of p38 and c-JUN proteins researchgate.net. While the precise cellular mechanisms for this compound are not explicitly detailed in the reviewed sources, its classification within the tetracenomycin family suggests a potential role in inhibiting protein synthesis.

Mechanisms of Resistance to Tetracenomycins Research Aspects

Characterization of Specific Resistance Genes or Pathways

The primary characterized resistance mechanism to tetracenomycins is encoded within the biosynthetic gene cluster (BGC) of the producing microorganism itself. This self-resistance is crucial for the organism to survive the production of its own toxic metabolite.

In Streptomyces glaucescens, the producer of Tetracenomycin C, the biosynthetic and resistance genes are located together in a single cluster. nih.gov This clustering facilitates the co-regulation and transfer of the entire pathway. Genome mining efforts have revealed that a common feature of tetracycline-type BGCs, including those for tetracenomycins, is the presence of a pair of resistance genes. rsc.org This pair typically consists of a transcriptional regulator (from the TetR or MarR families) and a drug resistance transporter. rsc.org The regulator controls the expression of the transporter, which actively pumps the antibiotic out of the cell. The functional equivalence of the remABCI gene cassette in resistomycin (B85070) biosynthesis to the tcmKLMN cassette in tetracenomycin biosynthesis suggests shared early steps and potentially related resistance strategies. acs.org

Table 1: Key Resistance Genes in Tetracenomycin Biosynthetic Gene Clusters

| Gene/Protein Type | Function | Found In |

|---|---|---|

| Transcriptional Regulator (e.g., TetR/MarR) | Senses intracellular antibiotic levels and controls the expression of resistance genes, primarily efflux pumps. | Tetracycline-type biosynthetic gene clusters, including those for tetracenomycins. rsc.org |

| Drug Resistance Transporter (e.g., TetA) | Functions as an efflux pump to export the antibiotic out of the bacterial cell, preventing it from reaching its target. | Tetracycline-type biosynthetic gene clusters, including those for tetracenomycins. rsc.org |

Efflux Pump Systems in Resistant Microorganisms

Efflux pumps are a predominant mechanism of resistance against a wide array of antibiotics, including tetracyclines, and are the best-characterized resistance system for tetracenomycins, particularly in the producing organisms. oup.comnih.gov These membrane-bound proteins actively transport antibiotic molecules out of the bacterial cytoplasm, lowering the intracellular concentration and preventing the drug from reaching its ribosomal target. nih.govmedwinpublishers.com

In organisms producing tetracenomycins, the BGC invariably includes genes for an efflux pump system. rsc.org This system is a form of intrinsic resistance. For example, analysis of various actinobacteria genomes shows that BGCs for tetracenomycin and other type II polyketides contain genes for a transcriptional regulator and an associated drug resistance transporter, which functions as an efflux pump. rsc.org While many efflux pumps are specific to a particular class of antibiotics, others, known as multidrug resistance (MDR) pumps, can extrude a wide variety of structurally different compounds. nih.govmdpi.com It is plausible that bacteria could acquire resistance to tetracenomycins through the action of MDR pumps, even if those pumps were not specifically evolved to handle this particular compound.

Ribosomal Protection Mechanisms

Ribosomal protection is a well-documented mechanism of resistance against traditional tetracycline (B611298) antibiotics. nih.govnih.gov This strategy involves proteins, such as Tet(M) and Tet(O), that bind to the ribosome. semanticscholar.orgresearchgate.net These proteins can dislodge the bound tetracycline molecule from its target site on the small (30S) ribosomal subunit in a GTP-dependent manner, thereby allowing protein synthesis to resume. nih.govresearchgate.netlu.senih.gov

However, the applicability of these specific mechanisms to tetracenomycins is uncertain due to differences in their target site. Unlike tetracyclines, which bind to the 16S rRNA of the 30S subunit, the related compound Tetracenomycin X has been shown to bind to a distinct site within the polypeptide exit tunnel of the large (50S) ribosomal subunit, involving the 23S rRNA. nih.gov Given this different binding location, it is unlikely that classical ribosomal protection proteins like Tet(M) and Tet(O) would be effective against Tetracenomycin B1. While ribosomal protection remains a potential resistance strategy, it would require proteins that have evolved to recognize and act upon the tetracenomycin binding site on the 50S subunit. Specific research into such mechanisms for tetracenomycins is currently limited.

Enzymatic Inactivation Strategies

Another major antibiotic resistance strategy is the enzymatic modification or degradation of the drug molecule, rendering it inactive. medwinpublishers.com For tetracyclines, this is a known, albeit less common, mechanism compared to efflux and ribosomal protection. nih.gov The best-studied examples are the tetracycline destructases, such as Tet(X), which are flavin-dependent monooxygenases that catalyze the hydroxylation of the tetracycline scaffold. medwinpublishers.comnih.gov This initial enzymatic oxidation leads to a cascade of non-enzymatic reactions that ultimately destroy the antibiotic's activity. nih.gov

The potential for enzymatic inactivation of this compound exists, but specific enzymes capable of this function have not been widely characterized. The discovery of diverse tetracycline-inactivating enzymes in environmental metagenomic samples suggests that a reservoir of such enzymes exists in nature. nih.gov It is conceivable that some of these or other yet-undiscovered enzymes could possess activity against the tetracenomycin core structure. However, this remains a hypothetical mechanism without specific research findings.

Target Site Mutations in Ribosomes Affecting Binding

Mutations in the antibiotic's target site are a common and effective mechanism of resistance that prevents the drug from binding. nih.gov For ribosome-targeting antibiotics, these mutations typically occur in the ribosomal RNA (rRNA) genes. researchgate.net In the case of traditional tetracyclines, resistance mutations have been identified in the 16S rRNA of the 30S subunit, specifically in regions that constitute the primary drug binding site. nih.gov These changes can reduce the binding affinity of the antibiotic, rendering it less effective at inhibiting translation.

For tetracenomycins, resistance-conferring mutations would be expected to occur at their specific binding site. Since Tetracenomycin X binds to the 23S rRNA within the 50S subunit's exit tunnel, mutations in this region could potentially confer resistance. nih.gov Such mutations would likely alter the conformation of the binding pocket, sterically hindering the drug's interaction or removing key contact points. While this is a highly plausible mechanism of resistance, specific mutations in the 23S rRNA gene that lead to this compound resistance have not yet been detailed in published research.

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a critical process for the rapid evolution and dissemination of antibiotic resistance among bacteria. longdom.org It allows resistance genes, often located on mobile genetic elements (MGEs) like plasmids, transposons, and integrons, to spread between different bacterial species and genera. youtube.commdpi.comnih.gov The three primary mechanisms of HGT are transformation (uptake of naked DNA), transduction (phage-mediated DNA transfer), and conjugation (plasmid transfer via direct cell-to-cell contact). mdpi.comnih.gov

Any of the resistance mechanisms described above—efflux pumps, ribosomal protection proteins, or inactivating enzymes—can be mobilized and spread via HGT. researchgate.net The genes for tetracycline efflux pumps and ribosomal protection proteins are frequently found on conjugative plasmids, contributing to their widespread distribution in clinical and environmental settings. youtube.com Given that the resistance genes for tetracenomycins are part of a gene cluster in the producing organisms, it is possible for these clusters or parts of them to be acquired by other bacteria through HGT, conferring resistance to a previously susceptible population. The dissemination of these resistance determinants poses a significant challenge to the long-term clinical viability of any new antibiotic. longdom.org

Advanced Research Methodologies and Analytical Techniques for Tetracenomycin Studies

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are fundamental to determining the precise chemical structure of tetracenomycins. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like Tetracenomycin B1. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish the connectivity between atoms. scispace.comresearchgate.net

COSY (¹H-¹H COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net

HSQC: Correlates each proton signal with the signal of the carbon atom to which it is directly attached. scispace.comresearchgate.net

ROESY/NOESY: Rotating-frame/Nuclear Overhauser Effect Spectroscopy experiments identify protons that are close to each other in space, providing critical insights into the molecule's stereochemistry. scispace.comresearchgate.net

The complete assignment of ¹H and ¹³C signals for tetracenomycin analogues is achieved through the combined analysis of these 1D and 2D NMR spectra. researchgate.netnih.gov

| 2D NMR Experiment | Information Provided | Application to Tetracenomycins |

|---|---|---|

| COSY | Shows ¹H-¹H spin-spin couplings | Identifies adjacent protons within the ring system and side chains. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei | Assigns specific protons to their corresponding carbon atoms. researchgate.net |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C couplings | Connects molecular fragments across quaternary carbons and heteroatoms to build the tetracyclic core. researchgate.netresearchgate.net |

| ROESY/NOESY | Shows through-space correlations between protons (<5 Å) | Determines the relative stereochemistry and conformation of the molecule. scispace.com |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For tetracenomycins, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. scispace.comacs.org

High-Resolution Mass Spectrometry (HRESI-MS) provides a highly accurate mass measurement, which is crucial for determining the elemental composition and molecular formula of the compound. acs.orgacs.org This high degree of accuracy allows researchers to distinguish between compounds with the same nominal mass but different atomic compositions, confirming the identity of the isolated tetracenomycin. acs.org

| Technique | Ionization Mode | Measurement | Example Data (for Elloramycin) |

|---|---|---|---|

| HRESI-MS | Positive (+) | Calculated m/z for [M+H]⁺ | 661.2127 (for C₃₂H₃₇O₁₅) acs.org |

| HRESI-MS | Positive (+) | Observed m/z for [M+H]⁺ | 661.2109 acs.org |

The characteristic tetracyclic quinone structure of tetracenomycins acts as a chromophore, absorbing light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. nih.gov UV-Visible (UV-Vis) spectroscopy is used to record the absorption spectrum, which serves as a distinctive fingerprint for this class of compounds. nih.gov

The UV-Vis spectra of tetracenomycins typically show multiple absorption maxima (λmax). scispace.com These spectral profiles can be sensitive to the solvent environment and the pH of the solution, with changes in these conditions causing shifts in the absorption bands. scispace.comresearchgate.net This information is useful not only for characterization but also for quantifying the compound in solution.

Some tetracenomycins also exhibit weak intrinsic fluorescence. scispace.comresearchgate.net Fluorescence spectroscopy measures the emission of light from the molecule after it has absorbed light at a specific excitation wavelength. While previously visualized on TLC plates under UV light, detailed studies have now characterized the excitation and emission spectra of compounds like Tetracenomycin X, providing another analytical handle for their detection and study. scispace.comresearchgate.net

| Spectroscopic Technique | Parameter | Value (nm) |

|---|---|---|

| UV-Vis Absorption | λmax 1 | 225 scispace.com |

| λmax 2 | 260 scispace.com | |

| λmax 3 | 430 scispace.com | |

| Fluorescence | Emission λmax | 449.5 scispace.comresearchgate.net |

Chromatographic Separation and Purification Methodologies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of tetracenomycins from complex fermentation broths. semanticscholar.org Due to the structural similarities among different tetracenomycin analogues, high-resolution separation is required.

Reversed-phase HPLC (RP-HPLC) is the most common mode used. americanpharmaceuticalreview.com In this technique, a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scispace.comhplc.eu A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to separate compounds with varying polarities. scispace.comacs.org

Analytical HPLC: Used for the identification and quantification of tetracenomycins in a mixture, employing narrow columns and low flow rates for high resolution. scispace.com

Preparative HPLC: Used for the purification of larger quantities of a specific compound for structural elucidation and biological testing, utilizing wider columns and higher flow rates. scispace.comresearchgate.net

The effluent from the HPLC column is monitored by a detector, most commonly a UV-Vis or photodiode array (PDA) detector set to a wavelength where the tetracenomycin chromophore absorbs strongly. scispace.comacs.org

| Parameter | Analytical Scale Example | Preparative Scale Example |

|---|---|---|

| Column | Sunfire C18 (4.6 x 250 mm, 5 μm) scispace.comresearchgate.net | Agilent ZORBAX SB-C18 (21.2 x 250 mm, 7 µm) scispace.comresearchgate.net |

| Mobile Phase | Acetonitrile / Water + 0.1% TFA scispace.comresearchgate.net | Acetonitrile / Water + 0.1% TFA scispace.comresearchgate.net |

| Elution Mode | Isocratic or Gradient scispace.comacs.org | Isocratic scispace.comresearchgate.net |

| Flow Rate | ~1.0 mL/min scispace.comresearchgate.net | ~20 mL/min scispace.comresearchgate.net |

| Detection | UV-Vis / PDA scispace.comacs.org | UV-Vis scispace.com |

Bioassay-Guided Fractionation for Activity Identification

Bioassay-guided fractionation is a classic and effective strategy to isolate new bioactive natural products from a crude source, such as a microbial extract. mdpi.comfrontiersin.org The process involves a stepwise separation of the extract, where the biological activity of the resulting fractions is tested at each stage to guide the subsequent purification steps. acs.org

The process begins with a crude extract from a microbial fermentation that shows a desired biological activity (e.g., antibacterial or anticancer). researchgate.netnih.gov This extract is subjected to an initial separation, often using liquid-liquid partitioning or column chromatography, to yield several fractions of decreasing complexity. mdpi.com Each fraction is then tested in a specific bioassay. The most active fraction is selected for the next round of purification, typically using HPLC. dergipark.org.tr This iterative process of separation and bioassay is repeated until a pure, biologically active compound, such as a specific tetracenomycin, is isolated. dergipark.org.tr This methodology ensures that the chemical isolation efforts remain focused on the compounds responsible for the biological activity of interest.

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Ligand Complex Analysis

Understanding how an antibiotic works requires visualizing its interaction with its molecular target at atomic resolution. Cryo-electron microscopy (cryo-EM) is a revolutionary structural biology technique that allows for the high-resolution 3D structure determination of large macromolecular complexes in their near-native state. biorxiv.org

Recent studies have utilized cryo-EM to investigate how tetracenomycins inhibit protein synthesis. ebi.ac.uk By analyzing the structure of the bacterial 70S ribosome in a complex with Tetracenomycin X (TcmX), researchers have pinpointed its precise binding site. ebi.ac.uk These studies revealed that, unlike the related tetracycline (B611298) antibiotics which bind to the small ribosomal subunit, TcmX binds to the large ribosomal subunit within the polypeptide exit tunnel. ebi.ac.uk It occupies a unique site adjacent to the binding pocket for macrolide antibiotics. ebi.ac.uk This detailed structural information is invaluable for explaining the mechanism of action of tetracenomycins and provides a structural basis for the future design of new, more potent antibiotics that can evade existing resistance mechanisms. ebi.ac.uknih.gov

| Parameter | Description |

|---|---|

| Complex Studied | Escherichia coli 70S ribosome bound to Tetracenomycin X ebi.ac.uk |

| Resolution | 2.86 Å ebi.ac.uk |

| Binding Site Location | Polypeptide exit tunnel of the large (50S) ribosomal subunit ebi.ac.uk |

| Key Interaction | Stacks on the noncanonical base pair formed by U1782 and U2586 of the 23S rRNA. ebi.ac.uk |

| Significance | Identified a previously unappreciated binding site, distinguishing its mechanism from tetracyclines and providing a basis for future drug development. ebi.ac.uk |

Genetic and Molecular Biology Tools in Streptomyces Research

The study and production of complex natural products like this compound rely heavily on the genetic manipulation of the producing organisms, primarily from the genus Streptomyces. Advanced molecular biology tools are essential for elucidating biosynthetic pathways, improving yields, and generating novel analogs. These methodologies include sophisticated metabolic engineering toolboxes, systems for ensuring the stable integration of genes, and a variety of techniques for cloning and expressing large gene clusters.

BioBricks Genetic Toolbox for Metabolic Engineering

A significant advancement in the metabolic engineering of Streptomyces for tetracenomycin production is the development of a BioBricks® genetic toolbox. nih.gov This system provides a standardized approach for assembling genetic parts, which facilitates the engineering of complex biosynthetic pathways and the production of novel tetracenomycin analogs. nih.govmdpi.com The toolbox, often referred to as BIOPOLYMER (BIOBricks POLYketide Metabolic EngineeRing), consists of a comprehensive collection of engineered strains, promoters, vectors, and biosynthetic genes specifically designed for synthesizing anthracyclinones and other polyketides in Streptomyces. researchgate.netutupub.fi

The core principle of the BioBricks system is to provide a standardized, plug-and-play platform for gene expression and pathway engineering. nih.gov Researchers have successfully used this toolbox to express the elloramycin (B1244480) biosynthetic gene cluster in a heterologous host, Streptomyces coelicolor M1146, to produce tetracenomycin analogs. researchgate.net This platform improves access to potent analogs, such as Tetracenomycin X, and paves the way for producing new derivatives through combinatorial biosynthesis. nih.gov

Key genetic components and strategies employed within the BioBricks framework for modulating tetracenomycin biosynthesis include:

Precursor Supply Enhancement : To boost the production of the polyketide backbone, genes are introduced to increase the pools of starter and extender units like acetyl-CoA and malonyl-CoA. nih.gov For instance, the accA2BE acetyl-CoA carboxylase complex from S. coelicolor is overexpressed to enhance the conversion of acetyl-CoA to malonyl-CoA. nih.gov Another strategy involves expressing the sco6196 acyltransferase, which acts as a metabolic switch to direct fatty acids toward β-oxidation, thereby increasing the acetyl-CoA supply. nih.gov

Improved Fermentation Conditions : The expression of the Vitreoscilla stercoraria hemoglobin (vhb) gene has been shown to improve oxygen utilization, a critical factor in fermentation processes, leading to enhanced production. nih.govresearchgate.net

Generation of Analogs : The toolbox facilitates the co-expression of tailoring enzymes. For example, engineering the tcmO 8-O-methyltransferase and the tcmD 12-O-methyltransferase generates Tetracenomycin C and Tetracenomycin X, respectively. nih.gov Furthermore, co-expressing the tcmO methyltransferase with the oxygenase urdE results in the production of 6-hydroxy-tetracenomycin C. nih.gov

Glycodiversification : A major application of the BioBricks toolbox is in engineering deoxysugar biosynthesis pathways. acs.org By creating "sugar plasmids," researchers can express various deoxysugar-modifying enzymes in the tetracenomycin-producing host. This has led to the generation of known compounds like 8-O-d-glucosyl-tetracenomycin C and 8-O-d-olivosyl-tetracenomycin C, as well as novel derivatives such as 8-O-d-fucosyl-tetracenomycin C and 8-O-d-quinovosyl-tetracenomycin C. acs.org

Table 1: Components of a BioBricks Toolbox for Tetracenomycin Engineering

| Category | Gene/Part | Source Organism | Function in Tetracenomycin Biosynthesis | Reference |

|---|---|---|---|---|

| Precursor Engineering | accA2BE | Streptomyces coelicolor | Enhances condensation of acetyl-CoA to malonyl-CoA. | nih.gov |

| sco6196 | Streptomyces coelicolor | Mobilizes triacylglycerols for acetyl-CoA production. | nih.govresearchgate.net | |

| Oxygen Utilization | vhb | Vitreoscilla stercoraria | Improves oxygen availability for cell growth and biosynthesis. | nih.govresearchgate.net |

| Analog Generation | tcmO | Amycolatopsis sp. A23 | 8-O-methyltransferase activity. | nih.gov |

| tcmD | Amycolatopsis sp. A23 | 12-O-methyltransferase activity. | nih.gov | |

| urdE | Not Specified | Oxygenase for hydroxylation. | nih.gov |

| Glycosylation | ElmGT | Not Specified | Promiscuous glycosyltransferase that attaches various deoxysugars. | acs.org |

Integrase Systems for Stable Gene Integration

For industrial applications and reliable research, the stable integration of biosynthetic gene clusters into the host chromosome is crucial. jmb.or.kr Site-specific recombinases, known as integrases, are powerful tools for achieving this. nih.gov In Streptomyces research, integrases from bacteriophages like ϕC31, VWB, TG1, and SV1 are widely used. nih.govresearchgate.net These systems mediate unidirectional recombination between an attachment site on the phage (attP) and a corresponding site on the bacterial chromosome (attB), resulting in stable insertion of the vector DNA. nih.govnih.gov

The ϕC31 integrase system has been a cornerstone of Streptomyces genome engineering for decades. nih.gov It allows for the long-term, robust expression of foreign genes from vectors like pSET152, which can be stably maintained for over 100 generations without selective pressure. utupub.finih.gov However, recent studies have revealed that the ϕC31 integrase can catalyze a low-frequency reverse excision reaction, which can lead to genetic instability in engineered strains—a significant challenge for industrial-scale production. nih.govresearchgate.net

To overcome the issue of genetic instability, advanced strategies have been developed:

Two-Plasmid Co-conjugation (TPC) System : This system addresses the problem of residual integrase activity. nih.gov It involves two separate plasmids: an attP-containing integration vector and a suicide plasmid that transiently expresses the integrase enzyme. nih.govresearchgate.net This method allows for efficient integration, after which the integrase-expressing plasmid is lost, resulting in a genetically stable integrant that is free of the integrase gene and thus not subject to excision. nih.govresearchgate.net Strains created using the TPC system have demonstrated higher genetic stability and more consistent production titers compared to those made with conventional single-plasmid integration systems. nih.gov

Multi-Copy Integration : Systems like the TG1 integrase have been used for achieving multiple-copy chromosomal integration of biosynthetic gene clusters, which can significantly boost product titers. acs.org

Table 2: Comparison of Integrase Systems in Streptomyces Engineering

| Integrase System | Key Features | Advantages | Challenges/Mitigation | Reference |

|---|---|---|---|---|

| ϕC31 | Most widely used system; mediates unidirectional integration at the attB site. | High efficiency of integration; stable for many generations. | Can catalyze low-frequency reverse excision, causing genetic instability. | nih.govnih.govresearchgate.net |

| VWB, TG1, SV1 | Alternative integrase systems used for chromosomal integration. | Provides flexibility in choosing integration sites and hosts. | Specific efficiencies and stabilities may vary. | nih.govresearchgate.netacs.org |

| TPC System | Uses a transient expression of the integrase from a separate suicide plasmid. | Creates integrants free of the integrase gene, preventing excision and ensuring high genetic stability. | Requires a more complex two-plasmid cloning and conjugation procedure. | nih.govresearchgate.net |

Gene Cloning and Expression Techniques

The production of tetracenomycins and their analogs often requires the cloning and expression of large biosynthetic gene clusters (BGCs), which can exceed 100 kb in size. frontiersin.org Heterologous expression, the process of expressing a gene or BGC in a different host organism, is a cornerstone strategy used to activate silent BGCs, improve titers, and facilitate genetic manipulation. frontiersin.org Well-characterized Streptomyces strains such as S. coelicolor, S. lividans, and S. albus are frequently used as surrogate hosts due to their well-understood genetics and ability to produce diverse secondary metabolites. frontiersin.org For tetracenomycin research, S. coelicolor M1146 has been developed as an optimized host. nih.govacs.org

Several advanced techniques have been developed to handle the cloning of large DNA fragments required for expressing entire BGCs:

Transformation-Associated Recombination (TAR) : This method utilizes the natural recombination machinery of yeast (Saccharomyces cerevisiae) to capture large BGCs directly from genomic DNA. frontiersin.org A capturing vector containing homologous arms flanking the target BGC is co-transformed with the source genomic DNA into yeast, where recombination assembles the complete BGC into the vector. frontiersin.org

Cas9-Assisted Targeting of Chromosome (CATCH) : This in vitro technique uses the RNA-guided Cas9 nuclease to precisely cleave a large BGC from an intact bacterial chromosome. frontiersin.org The excised fragment can then be ligated into a suitable vector for subsequent expression. frontiersin.org

Once cloned, the BGC is introduced into a suitable expression vector. These are often integrative vectors to ensure stability, but replicative plasmids can also be used. jmb.or.krmdpi.com The choice of expression system is critical and depends on factors like the desired protein's functionality and yield. thermofisher.com Molecular biology techniques allow for the efficient cloning of genes into expression vectors, such as the pET series, which can be designed for high-level protein production in a soluble form. mdpi.com

Table 3: Techniques for Cloning and Expression of BGCs in Streptomyces

| Technique/System | Description | Primary Use | Host Organism(s) | Reference |

|---|---|---|---|---|

| Heterologous Expression | Expressing a BGC in a surrogate host. | Activating silent BGCs, improving production, creating engineered strains. | S. coelicolor, S. lividans, S. albus | frontiersin.org |

| TAR Cloning | Uses yeast homologous recombination to clone large DNA fragments. | Capturing entire BGCs (>60 kb) from genomic DNA. | Saccharomyces cerevisiae (for cloning) | frontiersin.org |

| CATCH | In vitro cleavage of BGCs from chromosomes using Cas9 nuclease. | Precise excision and cloning of large BGCs (e.g., 36 kb). | In vitro reaction | frontiersin.org |

| pSET/pET Vectors | Integrative (pSET) or replicative (pET) plasmids for gene expression. | Stable integration or high-copy expression of genes/BGCs. | Streptomyces spp., E. coli | utupub.fimdpi.com |

Future Directions and Unanswered Research Questions

Elucidation of Remaining Biosynthetic Steps and Enzymes

The biosynthetic pathway of tetracenomycins, particularly the formation of the characteristic four-ring carbon skeleton by type II polyketide synthases, has been a subject of intense study. Key intermediates such as Tetracenomycin F2 have been identified as one of the earliest stable compounds in the pathway leading to Tetracenomycin C. nih.gov The functions of several enzymes responsible for cyclization and oxygenation have been characterized. For instance, the tcmVI region of the biosynthetic gene cluster in Streptomyces glaucescens encodes for TcmH (a C-5 monooxygenase), TcmI (a D-ring cyclase that converts Tcm F2 to Tcm F1), and TcmJ (likely a B-ring cyclase). nih.govnih.gov

However, significant gaps in knowledge persist. The precise sequence of tailoring reactions, including specific hydroxylations and methylations that lead to the diversity of tetracenomycin congeners, is not fully mapped out. A key unanswered question involves enzymes that act outside the core biosynthetic gene cluster (BGC). For example, the 6-hydroxylation of some tetracenomycins is catalyzed by an oxygenase, UrdE, which is not located within the primary Tcm BGC. chemrxiv.org This suggests that other enzymes encoded elsewhere in the genome may play crucial, yet currently unknown, roles in the final maturation of these molecules. Future research must focus on identifying these missing enzymes and characterizing their mechanisms to complete the biosynthetic puzzle.

Key Unanswered Questions:

What is the complete, ordered sequence of enzymatic steps in the Tetracenomycin B1 pathway?

Which specific enzymes are responsible for the tailoring steps that differentiate this compound from other analogs like Tetracenomycin C and X?

Are there other enzymes encoded outside the known gene cluster that participate in the biosynthesis, and what are their roles?

What are the precise catalytic mechanisms of the cyclases (TcmI, TcmJ) and oxygenases (TcmH) involved in ring formation and modification? nih.govresearchgate.net

Discovery and Characterization of Novel Tetracenomycin Analogs

The quest for new antibiotics and anticancer agents continues to drive the discovery of novel natural products. Research has led to the isolation of new, naturally occurring tetracenomycin analogs. researchgate.net Furthermore, combinatorial biosynthesis and metabolic engineering have emerged as powerful tools for generating derivatives that are not produced in nature. researchgate.net

Recent discoveries include congeners such as 6-hydroxytetracenomycin X (6-OH-TcmX) and O4-Me-tetracenomycin C. mdpi.com The characterization of these molecules has provided critical insights into the structure-activity relationships of this compound class. nih.govresearchgate.net Additionally, engineered biosynthesis has successfully created libraries of new derivatives by introducing genes for different sugar moieties and utilizing promiscuous glycosyltransferases like ElmGT, which can attach various deoxysugars to the tetracenomycin core. acs.org This has yielded compounds like 8-O-d-glucosyl-tetracenomycin C and 8-O-4′-keto-d-digitoxosyl-tetracenomycin C, expanding the chemical diversity of the family. acs.org

Future work will likely focus on genome mining of actinomycetes and other microorganisms to find new biosynthetic gene clusters that may produce unique tetracenomycin scaffolds. researchgate.net The continued application of synthetic biology tools to express and modify known pathways will also be a fruitful avenue for generating novel analogs with potentially improved efficacy or novel biological activities.

| Novel Tetracenomycin Analog | Method of Discovery | Key Structural Feature | Reference |

| 6-hydroxytetracenomycin X (6-OH-TcmX) | Isolation from Amycolatopsis sp. A23 | Hydroxyl group at the C-6 position | mdpi.comresearchgate.net |

| O4-Me-tetracenomycin C | Isolation from producing strain | Isomeric to TcmX with methylation at the 4-hydroxyl group | mdpi.comnih.gov |

| 8-demethyl-8-(4'-keto)-α-L-olivosyl-tetracenomycin C | Combinatorial Biosynthesis | Ketosugar moiety attached at the C-8 position | researchgate.net |

| 8-O-d-quinovosyl-tetracenomycin C | Engineered Biosynthesis | d-quinovose sugar attached at the C-8 position | acs.org |

Deeper Understanding of Structure-Activity-Resistance Relationships

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug development. For tetracenomycins, which are known to inhibit protein synthesis by binding to the ribosome, specific structural features are critical for their function. nih.gov Studies on newly discovered analogs have revealed that the hydroxyl group at the C-4 position is essential for ribosome binding and, consequently, for antimicrobial activity. mdpi.comnih.gov The analog O4-Me-tetracenomycin C, where this group is methylated, is completely inactive. mdpi.com

Other modifications have more nuanced effects. For instance, the addition of a hydroxyl group at the C-6 position in 6-OH-TcmX reduces its antimicrobial and cytotoxic activity. mdpi.com Interestingly, its ability to inhibit protein synthesis in vitro remains comparable to that of the more potent Tetracenomycin X, suggesting that the 6-hydroxyl group may primarily impair the molecule's ability to penetrate bacterial cells. mdpi.com Similarly, derivatization of elloramycin (B1244480) and Tetracenomycin C has shown that modifications to the aglycone and attached sugars can significantly alter biological potency. nih.gov

While the target of tetracenomycins is known, the specific mechanisms by which bacteria might develop resistance are not well understood. This is a critical area for future research. Potential resistance mechanisms could involve efflux pumps that remove the antibiotic from the cell, enzymatic modification of the drug to inactivate it, or mutations in the ribosomal binding site that prevent the drug from docking effectively. A deeper understanding of these potential resistance pathways is crucial for the long-term development of tetracenomycins as therapeutic agents.

Exploration of New Biological Activities and Therapeutic Potential (non-clinical)

While initially identified for their antibacterial properties, the therapeutic potential of tetracenomycins extends to other areas, most notably oncology. acs.org Tetracenomycin X has demonstrated antitumor activity, including in lung cancer models, by inducing cell cycle arrest through the downregulation of cyclin D1. researchgate.net The glycosylated analogs are also being investigated for their anticancer mechanisms of action. researchgate.net

The structural similarity of tetracenomycins to other polyketides, a class of compounds with a vast range of biological activities, suggests that their therapeutic potential may be even broader. Future non-clinical research should focus on screening this compound and its analogs against a wider array of targets. This could include:

Antiviral and Antifungal Screens: To determine if their protein synthesis inhibition activity extends to other pathogens.

Expanded Anticancer Studies: Testing against a diverse panel of cancer cell lines and exploring different mechanisms of cell death or growth inhibition.

Anti-parasitic and Anti-inflammatory Assays: To uncover entirely new therapeutic applications.

Antifouling Properties: As polyketides from marine actinomycetes are known to have antifouling activity, this represents another potential application to be explored. mdpi.com

These exploratory studies are essential for uncovering the full therapeutic potential of this versatile chemical scaffold beyond its currently known antibacterial and anticancer effects.

Advanced Metabolic Engineering for Enhanced Production and Diversification

The production of tetracenomycins in their native microbial hosts is often inefficient, limiting their availability for research and development. Metabolic engineering offers a rational approach to improve yields and generate novel chemical structures. nih.govresearchgate.net Significant progress has been made in developing genetic toolkits, such as the BioBricks® system, for engineering the tetracenomycin pathway in heterologous hosts like Streptomyces coelicolor. nih.gov

These advanced strategies focus on several key areas to boost production:

Enhancing Precursor Supply: Overexpression of genes like accA2BE (acetyl-CoA carboxylase) increases the pool of malonyl-CoA, a primary building block for polyketide synthesis. nih.govbiorxiv.org

Improving Cellular Metabolism: Expressing proteins like the Vitreoscilla stercoraria hemoglobin (vhb) can improve oxygen utilization in the host, leading to higher productivity. nih.gov

Mobilizing Substrates: Overexpressing acyltransferases can channel stored lipids into the acetyl-CoA pool, feeding the biosynthetic pathway. nih.gov

Beyond enhancing yield, metabolic engineering is a powerful engine for chemical diversification. By combining the core tetracenomycin biosynthetic genes with tailoring enzymes from different pathways, novel compounds can be created. A key strategy is "glycodiversification," where promiscuous glycosyltransferases are used to attach a wide variety of sugar molecules to the tetracenomycin core, creating libraries of new analogs for biological screening. acs.org Future efforts will likely focus on integrating these approaches, combining yield-enhancement strategies with combinatorial biosynthesis to create highly efficient and versatile cell factories for producing a broad spectrum of novel tetracenomycin derivatives. lbl.gov

Q & A

Q. What experimental methodologies are established for elucidating the biosynthesis pathway of Tetracenomycin B1 in Streptomyces species?

To determine the biosynthesis pathway, researchers employ isotopic labeling (e.g., -acetate or -glucose) to trace precursor incorporation into the polyketide backbone . Gene cluster analysis via genome mining and CRISPR-Cas9 knockout mutagenesis identifies key enzymes (e.g., polyketide synthases) responsible for cyclization and hydroxylation steps . Comparative metabolomics of wild-type and mutant strains further validates pathway intermediates .

Q. How is the structural elucidation of this compound achieved, and which spectroscopic techniques are most reliable?

Structural determination relies on high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., -, -, and 2D-COSY) for stereochemical assignment, and X-ray crystallography for absolute configuration . For complex glycosylation patterns, tandem MS/MS and NOESY experiments are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity profiles of this compound across different eukaryotic cell lines?

Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, oxygen tension) or assay endpoints (e.g., IC vs. apoptosis markers). Standardized protocols, such as the MTT assay under normoxic/hypoxic conditions, alongside transcriptomic profiling (RNA-seq) of stress-response genes (e.g., HIF-1α), can clarify context-dependent cytotoxicity . Meta-analyses of dose-response data across studies are recommended to identify confounding variables .

Q. What experimental approaches optimize the assessment of this compound’s efficacy against bacterial resistance mechanisms?

Comparative genomics of resistant vs. susceptible strains identifies mutations in target proteins (e.g., ribosomal subunits). Time-kill assays and checkerboard synergy tests with β-lactams or efflux pump inhibitors (e.g., PAβN) evaluate resistance reversal . Transcriptomic analysis (qRT-PCR) of resistance gene expression (e.g., tetM, mexAB) under sub-MIC exposure further clarifies mechanisms .

Q. How can in vitro and in vivo pharmacokinetic discrepancies of this compound be reconciled?